![molecular formula C5H12O6S3 B14375298 [Di(methanesulfonyl)methanesulfonyl]ethane CAS No. 90325-14-7](/img/structure/B14375298.png)
[Di(methanesulfonyl)methanesulfonyl]ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Di(methanesulfonyl)methanesulfonyl]ethane is an organosulfur compound characterized by the presence of multiple methanesulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Di(methanesulfonyl)methanesulfonyl]ethane typically involves the reaction of methanesulfonyl chloride with ethane derivatives under controlled conditions. One common method includes the use of a base, such as pyridine or triethylamine, to facilitate the reaction . The reaction is usually carried out in an aprotic solvent to prevent hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques, such as distillation under reduced pressure, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
[Di(methanesulfonyl)methanesulfonyl]ethane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl groups can be replaced by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of alkenes or other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of sulfonate esters, while oxidation reactions may produce sulfonic acids .
Applications De Recherche Scientifique
Chemistry
In chemistry, [Di(methanesulfonyl)methanesulfonyl]ethane is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfonamides. Its ability to act as a leaving group in substitution reactions makes it valuable in the synthesis of complex organic molecules .
Biology and Medicine
In biological and medical research, derivatives of this compound are explored for their potential as enzyme inhibitors and pharmaceutical intermediates. The compound’s reactivity with nucleophiles allows for the modification of biomolecules, which can be useful in drug development .
Industry
Industrially, this compound is employed in the production of specialty chemicals and polymers. Its role as a catalyst in specific reactions facilitates the formation of high-value products used in various applications, including coatings, adhesives, and electronic materials .
Mécanisme D'action
The mechanism of action of [Di(methanesulfonyl)methanesulfonyl]ethane involves its reactivity with nucleophiles, leading to the formation of new chemical bonds. The methanesulfonyl groups act as electrophilic centers, attracting nucleophiles and facilitating substitution reactions. This reactivity is crucial for its applications in organic synthesis and industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Chloride: A related compound used in similar reactions but with different reactivity and applications.
Uniqueness
[Di(methanesulfonyl)methanesulfonyl]ethane is unique due to its multiple methanesulfonyl groups, which provide distinct reactivity compared to other sulfonyl compounds. This uniqueness allows for specific applications in organic synthesis and industrial chemistry that are not achievable with other similar compounds .
Propriétés
Numéro CAS |
90325-14-7 |
|---|---|
Formule moléculaire |
C5H12O6S3 |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
1-[bis(methylsulfonyl)methylsulfonyl]ethane |
InChI |
InChI=1S/C5H12O6S3/c1-4-14(10,11)5(12(2,6)7)13(3,8)9/h5H,4H2,1-3H3 |
Clé InChI |
MADRZVUJIOQANH-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C(S(=O)(=O)C)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


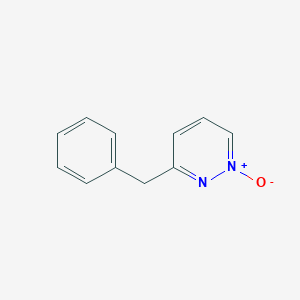
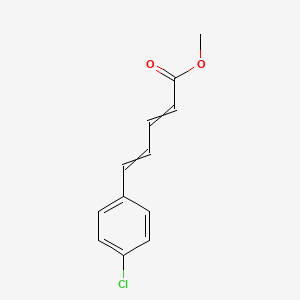

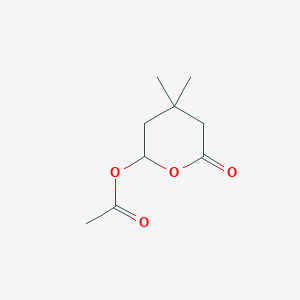
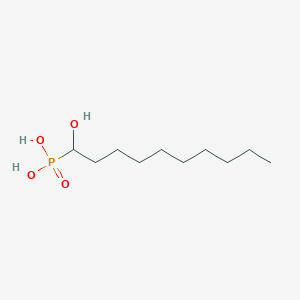
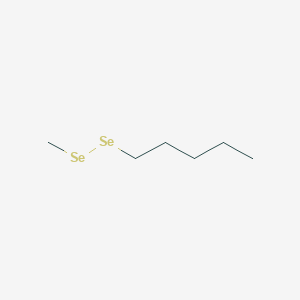
![N-Benzyl-4-[(2,5-dichlorobenzene-1-sulfonyl)amino]benzamide](/img/structure/B14375252.png)
![N-[2-methoxy-4-(7H-purin-8-yl)phenyl]-N-methylmethanesulfonamide](/img/structure/B14375266.png)
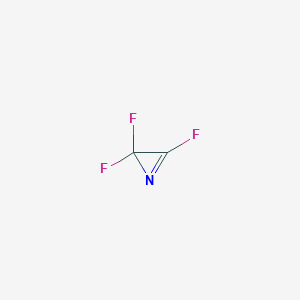
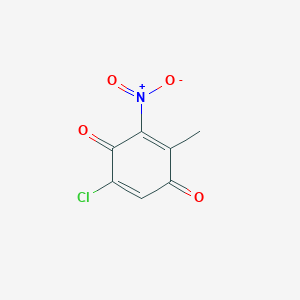
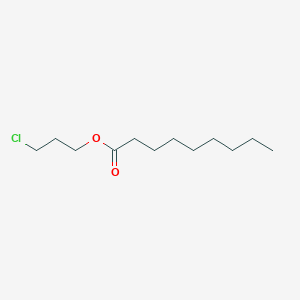
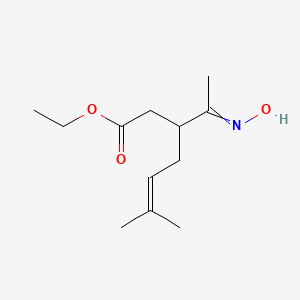
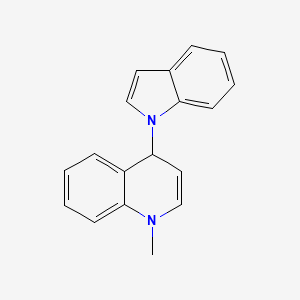
![1-(2,3-Dihydroxypropyl)-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium chloride](/img/structure/B14375292.png)
